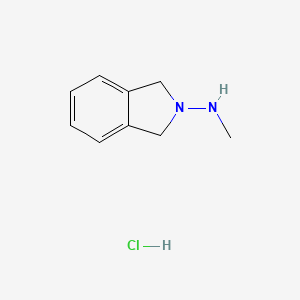

N-Methylisoindolin-2-amine hydrochloride

概要

説明

N-Methylisoindolin-2-amine hydrochloride is a chemical compound with the formula C9H13ClN2 and a molecular weight of 184.67 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction with a core scaffold, which first reacts with this compound to obtain monoacid derivatives, and then an acylation reaction with ethylenediamine derivatives to configure the side chain of this moiety . Another method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H13ClN2 . The exact mass of the compound is 184.076721 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 184.67 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .科学的研究の応用

1. Blood Pressure and Smooth Muscle Effects

Research has shown that certain isoquinolines, including compounds related to N-Methylisoindolin-2-amine hydrochloride, can impact blood pressure, pulse rate, respiration, and smooth muscle. These effects are attributed to the chemical structure of the compounds, with variations in molecular groups leading to differences in pressor and depressor activities (Fassett & Hjort, 1938).

2. Synthesis of Isoindolin-1-one Derivatives

The synthesis of substituted isoindolin-1-ones, related to this compound, has been achieved through palladium-catalyzed reactions. This process allows for the creation of various derivatives under mild conditions, showcasing the compound's versatility in synthetic chemistry (Cao, McNamee, & Alper, 2008).

3. Antiproliferative Activity

Derivatives of isoindoline, closely related to this compound, have shown potential in antiproliferative activity against various cell lines. This suggests possible applications in cancer research and treatment (Sović et al., 2011).

4. Neurological Implications

Studies have identified compounds similar to this compound in rat brains, suggesting a role in neurological conditions like Parkinson's disease. This opens up avenues for research into the neurological effects and potential therapeutic uses of such compounds (Kohno, Ohta, & Hirobe, 1986).

5. Electrocatalytic Synthesis

A metal-free electrocatalytic method for constructing substituted isoindolinones demonstrates the compound's potential in green chemistry. This approach is environmentally friendly and efficient, indicating the compound's utility in sustainable chemical synthesis (Zirong Zou et al., 2021).

作用機序

Target of Action

It’s worth noting that indole derivatives, which n-methylisoindolin-2-amine hydrochloride is part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often resulting in changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

One study mentioned that a compound with a similar structure showed significant spla2 inhibition activity , suggesting that this compound might have similar effects.

生化学分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the indole derivative.

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

特性

IUPAC Name |

N-methyl-1,3-dihydroisoindol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-10-11-6-8-4-2-3-5-9(8)7-11;/h2-5,10H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBYDYNADGXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

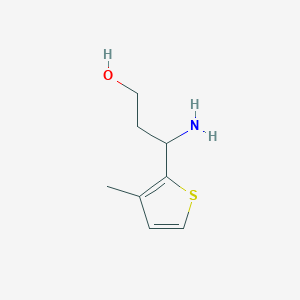

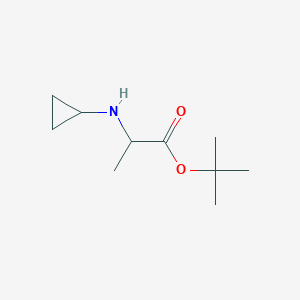

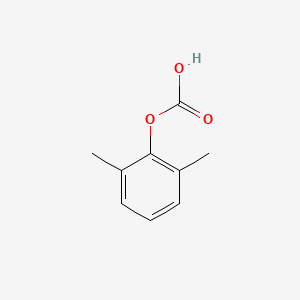

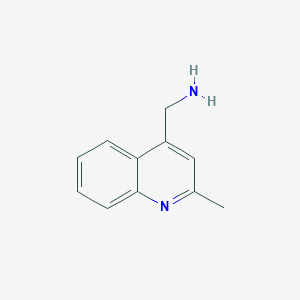

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)

![1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3284633.png)